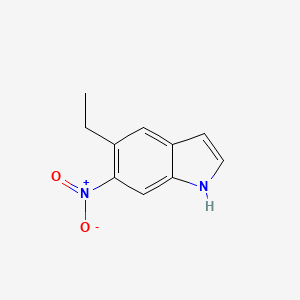

5-ethyl-6-nitro-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Materials Science

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone structure in the fields of organic chemistry and materials science. wikipedia.org Its rigid, planar structure and electron-rich nature make it a privileged scaffold in numerous natural products and synthetic molecules. rsc.org In organic chemistry, indoles are not only synthetic targets themselves but also versatile intermediates for constructing more complex molecular architectures. luc.edu The indole ring system is a key structural component in many pharmaceutical agents, including the anti-inflammatory drug indomethacin (B1671933) and the neurotransmitter serotonin. wikipedia.orgderpharmachemica.com

In materials science, the unique photophysical and electronic properties of the indole ring are harnessed for the development of novel functional materials. nih.govrsc.org Indole derivatives have been investigated for their applications in creating organic conductors, fluorescent probes, and advanced polymers. chemimpex.combldpharm.com The ability of the indole nucleus to participate in various chemical transformations allows for fine-tuning of its electronic and physical properties, making it a valuable building block for materials with specific functions. rsc.orgrsc.org

Overview of Substituted Indole Derivatives and their Synthetic Utility

Substituted indoles are derivatives of the basic indole structure where one or more hydrogen atoms on the ring have been replaced by other functional groups. These substitutions profoundly influence the molecule's chemical reactivity, physical properties, and biological activity. luc.edu The position and nature of the substituent are critical; for example, electrophilic substitution on the indole ring typically occurs at the C3 position due to its high electron density. wikipedia.org

The synthetic utility of substituted indoles is vast. They serve as crucial intermediates in the synthesis of a wide array of compounds, from pharmaceuticals to agrochemicals. derpharmachemica.comchemimpex.com For instance, 5-substituted indoles are used as starting materials for drug targets intended to treat central nervous system disorders. luc.edu Classical methods like the Fischer, Leimgruber–Batcho, and Reissert indole syntheses provide routes to variously substituted indoles, and modern catalytic methods continue to expand the toolkit for their preparation. wikipedia.orgluc.eduderpharmachemica.com The ability to introduce diverse functional groups—such as alkyl, nitro, and halogen groups—allows chemists to create a broad library of molecules for screening and development. orgsyn.org

Contextualization of Nitro-Substituted Indoles within Heterocyclic Research

Nitro-substituted indoles are a specific class of indole derivatives that have garnered significant interest in heterocyclic research. chemimpex.comontosight.ai The introduction of a nitro group (–NO2), a powerful electron-withdrawing group, dramatically alters the electronic landscape of the indole ring. This modification deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution, opening up different synthetic pathways compared to the parent indole. ontosight.ai

Nitroindoles are valuable precursors for synthesizing other important indole derivatives. nih.gov A primary application is the reduction of the nitro group to an amino group (–NH2), which provides a key entry point for further functionalization. nih.govevitachem.com This transformation is fundamental in the synthesis of aminoindoles and tryptamines, which are often biologically active. nih.gov For example, 5-nitroindole (B16589) and 6-nitroindole (B147325) are commercially available starting materials used to produce a variety of compounds for biological evaluation. ontosight.ainih.govontosight.ai The reactivity of the nitroindole triplet state has also been studied, revealing unique photochemical properties that could have implications for materials science and biological systems. nih.gov

Research Objectives and Scope for 5-Ethyl-6-nitro-1H-indole Studies

Specific research on this compound is limited in publicly available literature; however, its structure suggests clear research objectives centered on its role as a synthetic intermediate. The primary objective for studies involving this compound is its chemical transformation into more complex or functionalized indole derivatives.

One documented example highlights its utility as a precursor for 5-ethyl-1H-indol-6-amine. In a reported synthesis, this compound was hydrogenated using a nickel catalyst to produce the corresponding 6-aminoindole (B160974) derivative. acs.org

Reaction Scheme: Reduction of this compound

| Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|

The scope of research for this compound would logically include:

Optimization of Synthetic Routes: Developing efficient and high-yielding methods for its preparation, likely through multi-step sequences starting from simpler substituted anilines or nitrotoluenes.

Exploration of Reactivity: Investigating the selective reduction of the nitro group in the presence of the ethyl group and the indole nucleus. Other potential reactions include N-alkylation or functionalization at the C3 position.

Derivative Synthesis: Using the resulting 5-ethyl-1H-indol-6-amine as a building block for creating libraries of novel compounds for biological screening, particularly for targets where substituted indoles have shown promise.

Due to the scarcity of direct data, the physicochemical properties of this compound can be inferred by comparing them to related, well-characterized nitroindoles.

Physicochemical Properties of Related Nitroindoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 5-Nitro-1H-indole | C₈H₆N₂O₂ | 162.15 | 140-142 | ontosight.ai |

| 6-Nitro-1H-indole | C₈H₆N₂O₂ | 162.15 | 139 | biosynth.com |

| Ethyl 6-nitro-1H-indole-2-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 | 194-196 | nih.gov |

This comparative data provides a foundational context for predicting the behavior and characteristics of this compound in experimental settings.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-ethyl-6-nitro-1H-indole |

InChI |

InChI=1S/C10H10N2O2/c1-2-7-5-8-3-4-11-9(8)6-10(7)12(13)14/h3-6,11H,2H2,1H3 |

InChI Key |

KFPFJUDNNBTXBL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 6 Nitro 1h Indole and Its Precursors

Classical Indole (B1671886) Synthesis Approaches Applicable to 5-Ethyl-6-nitro-1H-indole Precursors

Long-established methods for indole synthesis remain highly relevant due to their reliability and broad substrate scope. These reactions, while sometimes requiring harsh conditions, provide foundational pathways to variously substituted indoles.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.comalfa-chemistry.com The versatility of this method allows for the synthesis of a wide variety of substituted indoles by choosing appropriately substituted starting materials. tcichemicals.com

The general mechanism proceeds through several key steps:

Formation of a phenylhydrazone from a substituted phenylhydrazine (B124118) and a carbonyl compound. wikipedia.orgalfa-chemistry.com

Tautomerization of the hydrazone to its enamine form. wikipedia.org

A wikipedia.orgwikipedia.org-sigmatropic rearrangement (similar to a Claisen rearrangement) under acidic conditions. wikipedia.orgalfa-chemistry.com

Loss of ammonia (B1221849) and subsequent aromatization to yield the final indole product. wikipedia.org

For the synthesis of a precursor to this compound, the logical starting arylhydrazine would be (4-ethyl-3-nitrophenyl)hydrazine . The reaction of this hydrazine (B178648) with a simple carbonyl compound like acetaldehyde (B116499) would theoretically lead to the formation of the target indole skeleton, although the deactivating effect of the nitro group can sometimes hinder cyclization. The use of strong acid catalysts such as polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) can facilitate the reaction for such deactivated systems. wikipedia.orgzenodo.org

| Parameter | Description |

| Starting Materials | Substituted phenylhydrazine, Aldehyde or Ketone |

| Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) wikipedia.org |

| Key Intermediate | Arylhydrazone, which rearranges to a diimine wikipedia.org |

| Applicability | Highly versatile for 2- and/or 3-substituted indoles |

| Limitation | Unsymmetrical ketones can lead to a mixture of regioisomers byjus.comthermofisher.com |

The Bartoli indole synthesis is a powerful method for forming indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgonlineorganicchemistrytutor.com A key feature of this reaction is its requirement for a substituent at the ortho-position relative to the nitro group, which provides excellent regiocontrol for the synthesis of 7-substituted indoles. wikipedia.orgjk-sci.com The steric bulk of this ortho group is crucial, as it facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step in the mechanism. wikipedia.org

The reaction requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org The proposed mechanism involves:

Initial addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate. wikipedia.orgname-reaction.com

A second addition of the Grignard reagent to the nitrosoarene. wikipedia.org

A wikipedia.orgwikipedia.org-sigmatropic rearrangement to form an aldehyde intermediate. name-reaction.com

Intramolecular cyclization and subsequent reaction with a third equivalent of the Grignard reagent to restore aromaticity, followed by an acidic workup. name-reaction.com

To synthesize a 5-ethyl-6-nitro-substituted indole, the Bartoli synthesis is not directly applicable in its typical form, as it is primarily used for 7-substituted indoles. However, modifications or strategic placement of directing groups could potentially adapt this chemistry. A notable variation developed by Dobbs utilized an ortho-bromine as a removable directing group, significantly expanding the scope of the reaction. wikipedia.org

The Nenitzescu indole synthesis, first reported in 1929, is a condensation reaction between a benzoquinone and a β-aminocrotonic ester (an enamine) to produce 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com The reaction is typically acid-catalyzed. synarchive.com

The mechanism involves a sequence of steps:

A Michael-type conjugate addition of the enamine to the benzoquinone. cambridge.org

An intramolecular nucleophilic attack by the enamine nitrogen on a carbonyl group. wikipedia.org

An elimination step (dehydration) to form the aromatic indole ring. wikipedia.org

This method is particularly effective for producing 5-hydroxyindoles, which are precursors to biochemically significant molecules like serotonin. wikipedia.org Given its specific outcome of a 5-hydroxy substituent, the Nenitzescu synthesis is not a direct route to this compound. It would require substantial functional group manipulation in post-synthesis steps, making it a less efficient pathway compared to other methods for this specific target.

The Bischler–Möhlau synthesis involves the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) in the presence of an acid catalyst to form a 2-aryl-indole. wikipedia.orgwikipedia.org Despite its long history, this method has seen less use compared to the Fischer synthesis due to often harsh reaction conditions and potentially low yields. wikipedia.org

The reaction mechanism is thought to proceed via:

The initial formation of an α-arylamino-acetophenone intermediate.

Reaction with a second molecule of aniline.

An electrophilic cyclization followed by aromatization to yield the indole. wikipedia.orgwikipedia.org

For the synthesis of a precursor to this compound, one could envision reacting an appropriately substituted aniline, such as 4-ethyl-3-nitroaniline , with an α-halo ketone. However, the strongly deactivating nitro group on the aniline ring would likely make the initial nucleophilic substitution and subsequent electrophilic cyclization steps very challenging. Recent modifications, such as the use of microwave irradiation or alternative catalysts like lithium bromide, have been developed to create milder reaction conditions and improve yields. wikipedia.orgwikipedia.org

Modern and Regioselective Strategies for Indole Ring Formation

Contemporary synthetic methods often focus on improving regioselectivity, functional group tolerance, and reaction conditions (e.g., milder temperatures and pressures) through the use of transition metal catalysis.

The reductive cyclization of ortho-substituted nitroarenes is a powerful modern strategy for indole synthesis. A prominent example is the palladium-catalyzed reductive cyclization of 2-nitrostyrenes. nih.gov In this process, carbon monoxide (CO) often serves as the terminal reductant, being oxidized to carbon dioxide. nih.gov This method offers the advantage of mild conditions and high tolerance for various functional groups. nih.gov

The synthesis of this compound could be envisioned starting from a 1-ethenyl-4-ethyl-2,5-dinitrobenzene precursor. The key step would be the selective reduction of the nitro group ortho to the vinyl substituent, followed by cyclization. Catalytic systems, often involving palladium or ruthenium, can facilitate this transformation. researchgate.netunimi.it Formate (B1220265) esters have also been successfully employed as safer, more convenient surrogates for pressurized carbon monoxide gas in these reactions. researchgate.netunimi.it The choice of catalyst and reaction conditions is critical to control the chemoselectivity of the nitro group reduction and achieve efficient cyclization.

| Synthesis Method | Typical Precursors | Key Features & Limitations |

| Fischer Synthesis | (4-ethyl-3-nitrophenyl)hydrazine + Aldehyde/Ketone | Versatile; deactivating nitro group can be challenging. |

| Bartoli Synthesis | ortho-Substituted Nitroarene + Vinyl Grignard | Excellent for 7-substituted indoles; not directly suited for the target substitution pattern. wikipedia.org |

| Nenitzescu Synthesis | Benzoquinone + Enamine | Produces 5-hydroxyindoles; not a direct route to the target. wikipedia.orgsynarchive.com |

| Bischler-Möhlau Synthesis | 4-ethyl-3-nitroaniline + α-Halo Ketone | Traditionally harsh conditions; deactivating nitro group poses a significant challenge. wikipedia.org |

| Reductive Cyclization | 1-ethenyl-4-ethyl-2,5-dinitrobenzene | Modern, mild conditions; requires selective reduction and cyclization. nih.govresearchgate.net |

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions for Indole Construction

Palladium-catalyzed reactions have become powerful tools for the synthesis of the indole nucleus, offering high efficiency and broad functional group tolerance. nih.govrsc.org These methods typically involve the formation of key carbon-carbon and carbon-nitrogen bonds to construct the heterocyclic ring.

One of the most versatile methods is the Larock indole synthesis , which involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. rsc.orgwikipedia.org This reaction is highly regioselective, generally placing the bulkier alkyne substituent at the C2 position of the indole. youtube.com To synthesize a precursor for this compound, one could start with a 4-ethyl-substituted ortho-iodoaniline. The reaction proceeds through a sequence involving oxidative addition of the aryl iodide to a Pd(0) complex, alkyne insertion, and subsequent intramolecular cyclization followed by reductive elimination. wikipedia.org

The Heck reaction , another cornerstone of palladium catalysis, can also be employed for indole synthesis through an intramolecular cyclization pathway. synarchive.comyoutube.com This typically involves the reaction of an N-allyl-ortho-haloaniline. The palladium catalyst facilitates the intramolecular coupling between the aniline ring and the allyl double bond to form the five-membered pyrrole (B145914) ring. synarchive.comluc.edu By starting with a suitably substituted 2-haloaniline, this method can provide access to a variety of substituted indoles.

Suzuki-Miyaura coupling reactions offer another strategic approach. This can involve the coupling of an ortho-haloanilide derivative with a suitable boron-containing reagent, followed by a cyclization step to form the indole ring. alfa-chemistry.com For instance, a one-pot Suzuki-Miyaura coupling followed by a cyclization cascade has been developed for the synthesis of 2-substituted indoles. alfa-chemistry.com Furthermore, direct C-H arylation of an existing indole at the C2-position using the Suzuki reaction has also been reported, showcasing the versatility of this methodology for further functionalization. pressbooks.pub A double Suzuki-Miyaura coupling has been used to synthesize 5,7-diarylindoles, demonstrating the feasibility of functionalizing the benzenoid ring of the indole nucleus. wikipedia.org

| Reaction Name | Key Reactants | Typical Catalyst/Reagents | Key Transformation | Reference |

|---|---|---|---|---|

| Larock Indole Synthesis | ortho-iodoaniline, disubstituted alkyne | Pd(OAc)₂, PPh₃, base (e.g., K₂CO₃), LiCl | Heteroannulation to form 2,3-disubstituted indoles | rsc.orgyoutube.com |

| Intramolecular Heck Reaction | ortho-halo-N-allylaniline | PdCl₂(PCy₃)₂, K₂CO₃, DMF | Intramolecular cyclization to form the indole ring | synarchive.com |

| Suzuki-Miyaura Coupling/Cyclization | ortho-haloanilide, boronic acid derivative | Pd(PPh₃)₄, base | Intermolecular coupling followed by intramolecular cyclization | alfa-chemistry.comwikipedia.org |

Domino Reactions and Multi-Component Approaches to Indole Systems

Domino reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as polysubstituted indoles, in a single operation from simple starting materials. rsc.orgbeilstein-journals.org These processes minimize waste and reduce the number of synthetic steps, making them attractive for chemical synthesis.

Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations where the product of one reaction is the substrate for the next. For instance, a palladium-catalyzed domino reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives has been used to assemble polysubstituted fused indole systems. beilstein-journals.org Another example involves a copper-catalyzed domino reaction of 2-haloanilines and 1,3-dicarbonyl compounds, which provides a simple and atom-economical route to polysubstituted indoles.

Multi-component reactions (MCRs) involve the reaction of three or more starting materials in a one-pot fashion to form a single product that contains structural elements from all the reactants. An innovative two-step MCR approach for the synthesis of indole-2-carboxamides involves an initial Ugi four-component reaction followed by an acid-induced cyclization. This method is notable for its use of mild and benign conditions and avoids the need for a metal catalyst. Such strategies could be adapted to construct a 5-ethylindole precursor by selecting the appropriately substituted aniline as a starting material.

Directed Lithiation and Subsequent Electrophilic Quenching for Substituted Indoles

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a new substituent.

In the context of indole synthesis, this method is most commonly used to functionalize the pyrrole ring. For N-protected indoles, lithiation typically occurs at the C2 position due to the acidity of the C2-H bond and the directing effect of the N-protecting group. However, achieving selective lithiation at the C5 position of the indole ring is more challenging and generally requires a pre-functionalized starting material where the directing group is already present on the benzene (B151609) ring prior to indole formation.

An alternative strategy would involve the directed lithiation of a substituted aniline precursor. For example, a directing group on an aniline derivative could be used to introduce a substituent that would ultimately become the C5-substituent of the indole. After the desired substitution pattern on the aniline is achieved, the indole ring can then be constructed using a classical method such as the Fischer indole synthesis.

Strategies for Introducing and Functionalizing the Ethyl and Nitro Moieties

The synthesis of this compound necessitates a strategy for the introduction of both the ethyl and nitro groups onto the indole's benzene ring in the correct relationship. A plausible synthetic route would involve the initial preparation of 5-ethyl-1H-indole, followed by regioselective nitration at the C6 position. The synthesis of 5-substituted indoles can be achieved through various classical methods, such as the Fischer indole synthesis, starting from a 4-ethylphenylhydrazine. wikipedia.org

Electrophilic Nitration of Indole Scaffolds and Regiochemical Control

Electrophilic aromatic substitution is the primary method for introducing a nitro group onto the indole ring. However, the indole nucleus presents a complex reactivity profile. The pyrrole ring is highly electron-rich and susceptible to electrophilic attack, typically at the C3 position. Furthermore, the indole ring is sensitive to strong acids, which can lead to polymerization.

To achieve nitration on the benzene ring (the bz-positions), the greater reactivity of the pyrrole ring must be overcome or suppressed. Under strongly acidic conditions, such as with a mixture of nitric and sulfuric acids, the indole nitrogen or the C3 position can be protonated. This deactivates the pyrrole ring towards electrophilic attack, thereby favoring substitution on the less reactive benzene ring.

The regioselectivity of nitration on the benzene ring is governed by the directing effects of the existing substituents. In the case of 5-ethyl-1H-indole, the ethyl group at C5 is an activating, ortho-, para- directing group. youtube.combeilstein-journals.org The positions ortho to the ethyl group are C4 and C6. The C4 position is sterically hindered by the fused pyrrole ring, which generally disfavors substitution at this site. Consequently, electrophilic attack is directed primarily to the C6 position.

Direct nitration of a 5-alkylindole can be achieved using various nitrating agents. The classic method involves a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). This system generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The strongly acidic conditions also serve to protonate and deactivate the pyrrole ring, facilitating substitution on the carbocyclic ring.

Alternative, milder nitrating agents, often referred to as nitro-transfer reagents, can also be employed to avoid the harsh conditions of mixed acid. These reagents can offer improved regioselectivity and functional group tolerance. Examples include:

Acetyl nitrate : Generated in situ from nitric acid and acetic anhydride, it is a milder nitrating agent that has been used for the nitration of various indole derivatives.

Benzoyl nitrate : Another non-acidic nitrating agent that can be used for the nitration of indoles, often favoring substitution at the C3 position in the absence of strong acid.

N-Nitro-type reagents : Compounds like N-nitropyrazoles have been developed as powerful and controllable sources of the nitronium ion, enabling nitration under mild conditions.

The choice of nitrating agent and reaction conditions is crucial for controlling the regioselectivity and achieving the desired 6-nitro product from a 5-ethylindole precursor.

| Indole Substrate | Nitrating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Indole | Benzoyl nitrate | - | 3-Nitroindole | |

| 2-Methylindole | HNO₃/H₂SO₄ | - | 2-Methyl-5-nitroindole | |

| Indolo[3,2-b]carbazole | Acetyl nitrate | -20 °C | 2,8-Dinitro derivative | |

| 3-Acetylindole | Conc. HNO₃ | - | 3-Acetyl-6-nitroindole |

An alternative to direct nitration of the pre-formed 5-ethylindole is to introduce the nitro group at an earlier stage of the synthesis. This indirect approach can offer better control over regioselectivity. For example, one could start with a 4-ethyl-3-nitroaniline. This precursor already contains the desired substitution pattern on the benzene ring. The indole ring could then be constructed from this aniline derivative using a standard indole synthesis, such as the Bartoli or Madelung synthesis.

Another indirect method involves ipso-nitration, where a pre-existing functional group, such as a boronic acid or a halogen, is replaced by a nitro group. For instance, a 5-ethyl-6-bromoindole could potentially undergo an ipso-nitration reaction to yield the desired this compound. This approach depends on the availability of the appropriately functionalized precursor and the feasibility of the ipso-substitution reaction.

Introduction of the Ethyl Group via Alkylation or Cross-Coupling Methods

Introducing an ethyl group at the C5 position of a 6-nitro-1H-indole core can be accomplished through classical electrophilic substitution reactions or modern transition-metal-catalyzed cross-coupling reactions. Each approach has distinct advantages and requires a specific precursor.

Alkylation via Friedel-Crafts Acylation and Subsequent Reduction

Direct Friedel-Crafts alkylation of the indole ring is often problematic due to issues of polyalkylation and potential carbocation rearrangements. A more reliable and widely used alternative is a two-step sequence involving an initial Friedel-Crafts acylation followed by reduction of the resulting ketone. wikipedia.orgorganic-chemistry.org This strategy ensures the installation of a straight-chain alkyl group.

The synthesis would commence with 6-nitro-1H-indole as the starting material. This precursor undergoes a Friedel-Crafts acylation reaction, typically using acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org The electrophilic substitution occurs preferentially at the C5 position, which is activated by the pyrrole ring and less sterically hindered compared to C7, yielding 5-acetyl-6-nitro-1H-indole.

Following the acylation, the acetyl group is reduced to an ethyl group. Two common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction : This method involves heating the ketone with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). wikipedia.organnamalaiuniversity.ac.in These strongly acidic conditions are effective for reducing aryl-alkyl ketones to the corresponding alkanes. wikipedia.org However, the substrate must be stable to strong acid. byjus.comorganic-chemistry.org

Wolff-Kishner Reduction : This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at elevated temperatures. wikipedia.org The reaction proceeds through a hydrazone intermediate. wikipedia.org The highly basic conditions make it a suitable alternative for substrates that are sensitive to acid. masterorganicchemistry.com

This two-step acylation-reduction sequence provides a controlled and high-yielding route to introduce the ethyl group at the C5 position of the 6-nitroindole (B147325) core.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for forming carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are particularly relevant for this transformation. nih.govwikipedia.org These methods require a halogenated precursor, typically 5-bromo-6-nitro-1H-indole or 5-iodo-6-nitro-1H-indole.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound with an organic halide. libretexts.org To synthesize this compound, the 5-bromo-6-nitro-1H-indole precursor would be reacted with an ethylboronic acid or one of its esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Na₂CO₃). libretexts.orgyoutube.com The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org In this case, 5-bromo-6-nitro-1H-indole would be coupled with an ethylzinc reagent, such as diethylzinc (Zn(C₂H₅)₂) or ethylzinc chloride (ClZnC₂H₅). wikipedia.orgorganic-chemistry.org Palladium catalysts are generally preferred for their higher yields and functional group tolerance. wikipedia.org Organozinc reagents are highly reactive, which can lead to faster reaction times compared to other cross-coupling methods. datapdf.com

The viability of these cross-coupling strategies is contingent on the availability of the 5-halo-6-nitro-1H-indole precursor.

| Reaction Type | Precursor | Reagents | Catalyst | Product |

| Friedel-Crafts Acylation | 6-Nitro-1H-indole | Acetyl chloride, AlCl₃ | Lewis Acid | 5-Acetyl-6-nitro-1H-indole |

| Clemmensen Reduction | 5-Acetyl-6-nitro-1H-indole | Zn(Hg), conc. HCl | - | This compound |

| Wolff-Kishner Reduction | 5-Acetyl-6-nitro-1H-indole | N₂H₄, KOH | - | This compound |

| Suzuki-Miyaura Coupling | 5-Bromo-6-nitro-1H-indole | Ethylboronic acid, Base | Palladium complex | This compound |

| Negishi Coupling | 5-Bromo-6-nitro-1H-indole | Diethylzinc | Palladium complex | This compound |

Sequential Functionalization for Specific Substitution Patterns

An alternative to functionalizing a pre-formed 6-nitroindole is to build the desired substitution pattern sequentially on the indole ring system. This approach allows for greater control over the regiochemistry, provided the directing effects of the substituents are well understood. A plausible synthetic route involves introducing the ethyl group first, followed by nitration.

Step 1: Synthesis of 5-Ethyl-1H-indole

The synthesis begins with commercially available 1H-indole. As described previously, the most effective method to introduce the ethyl group at the C5 position is through a Friedel-Crafts acylation followed by reduction.

Acylation : 1H-indole is treated with acetyl chloride and a Lewis acid like AlCl₃. Electrophilic substitution on the indole benzene ring preferentially occurs at the C5 position, leading to the formation of 5-acetyl-1H-indole.

Reduction : The resulting 5-acetyl-1H-indole is then reduced to 5-ethyl-1H-indole using either the Clemmensen wikipedia.organnamalaiuniversity.ac.in or Wolff-Kishner wikipedia.org reduction methods.

Step 2: Nitration of 5-Ethyl-1H-indole

The final step is the regioselective nitration of 5-ethyl-1H-indole to introduce the nitro group at the C6 position. The nitration of indoles is a sensitive reaction, as the pyrrole ring is susceptible to oxidation under harsh acidic conditions. Therefore, milder nitrating agents are often preferred over the standard nitric acid/sulfuric acid mixture. Reagents such as trifluoroacetyl nitrate (CF₃COONO₂) can be effective for the nitration of indoles under non-acidic conditions. nih.govrsc.org

The regiochemical outcome of the nitration is governed by the directing effects of the existing substituents: the pyrrole ring nitrogen and the C5-ethyl group. The indole nucleus itself typically directs electrophiles to the C3 position of the pyrrole ring. However, when C3 is unsubstituted, reactions on the benzene ring can occur. The ethyl group at C5 is an activating, ortho, para-directing group. The positions ortho to the ethyl group are C4 and C6.

Nitration at C4 would be sterically hindered by the adjacent ethyl group and the proximity to the pyrrole ring.

Nitration at C6 is electronically favored by the ortho-directing effect of the C5-ethyl group.

Nitration at C7 is generally less favored due to steric hindrance from the peri-position relative to the pyrrole ring.

Therefore, the nitration of 5-ethyl-1H-indole is expected to yield primarily the 6-nitro isomer, this compound, along with potentially smaller amounts of other isomers. The precise ratio of products would depend heavily on the specific reaction conditions, including the nitrating agent, solvent, and temperature.

This sequential approach highlights the importance of understanding substituent effects in aromatic electrophilic substitution to achieve the desired substitution pattern on the indole core.

| Step | Starting Material | Reaction | Intermediate/Product | Key Considerations |

| 1a | 1H-Indole | Friedel-Crafts Acylation | 5-Acetyl-1H-indole | Regioselectivity for C5. |

| 1b | 5-Acetyl-1H-indole | Carbonyl Reduction | 5-Ethyl-1H-indole | Choice of acidic (Clemmensen) vs. basic (Wolff-Kishner) conditions. |

| 2 | 5-Ethyl-1H-indole | Electrophilic Nitration | This compound | Use of mild nitrating agents to avoid oxidation; regioselectivity directed by the ethyl group. |

Chemical Reactivity and Transformation of 5 Ethyl 6 Nitro 1h Indole

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Ring System

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indole, which is a π-excessive heterocycle. The pyrrole (B145914) moiety of the indole ring is significantly more reactive towards electrophiles than the benzene (B151609) ring. bhu.ac.in Generally, electrophilic attack on the indole nucleus occurs preferentially at the C3 position. This preference is due to the formation of a more stable cationic intermediate (an indoleninium ion) where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring. bhu.ac.instackexchange.com If the C3 position is already substituted, electrophilic attack may occur at the C2 position or, under strongly acidic conditions that protonate C3, on the benzene ring. bhu.ac.in

The regioselectivity of electrophilic substitution on the 5-ethyl-6-nitro-1H-indole ring is governed by the combined electronic effects of the ethyl and nitro groups, in addition to the inherent reactivity of the indole nucleus itself.

Indole Nucleus: As mentioned, the primary site of attack is the C3 position of the pyrrole ring. stackexchange.com

Ethyl Group (at C5): The 5-ethyl group is an alkyl substituent, which is weakly activating and an ortho, para-director due to positive inductive effects (+I) and hyperconjugation. libretexts.org It increases electron density on the benzene ring, particularly at the C4 and C6 positions.

Nitro Group (at C6): The 6-nitro group is a strongly deactivating group due to its powerful negative inductive (-I) and negative resonance (-M) effects. It withdraws electron density from the benzene ring, making it less susceptible to electrophilic attack, and acts as a meta-director. libretexts.org

Combined Effect: For an incoming electrophile, the attack will overwhelmingly favor the electron-rich pyrrole ring over the electron-deficient benzene ring. The deactivating nitro group at C6 significantly reduces the reactivity of the benzene portion. Therefore, standard electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) are expected to occur almost exclusively at the C3 position .

The substituents on the benzene ring primarily influence the rate of reaction compared to unsubstituted indole but are unlikely to change the site of initial attack from C3. The activating effect of the C5-ethyl group is counteracted by the strong deactivating effect of the C6-nitro group. Under forcing conditions where substitution on the benzene ring might occur, the directing effects would be complex. The position ortho to the ethyl group (C4) is activated, while the position meta to the nitro group (C7) is the least deactivated. Predicting the outcome under such conditions would likely show a mixture of products or require specific catalytic systems.

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org

In the context of indoles, the N-H proton is the most acidic and will be removed first by a strong base. Therefore, for C-H lithiation to occur, the nitrogen must first be protected with a suitable group (e.g., phenylsulfonyl, tosyl, or tert-butoxycarbonyl). bhu.ac.inresearchgate.net Many of these N-protecting groups can themselves act as DMGs, typically directing lithiation to the C2 position. bhu.ac.in

For this compound, after N-protection, there are several potential sites for deprotonation. A directing group on the nitrogen would strongly favor lithiation at C2. However, it is also conceivable that a substituent on the benzene ring could direct metallation. The nitro group is generally not a directing group for ortho-lithiation and is often incompatible with the highly nucleophilic organolithium reagents. The ethyl group does not function as a DMG.

Therefore, the most viable strategy for selective metallation would involve N-protection followed by lithiation, which is expected to occur at the C2 position . Trapping the resulting 2-lithioindole intermediate with an electrophile would yield a 2-substituted product. A hypothetical reaction sequence is shown below:

| Step | Reagent/Condition | Intermediate Product | Final Product (after electrophilic trap) |

| 1 | Protection (e.g., TsCl, base) | N-tosyl-5-ethyl-6-nitro-1H-indole | |

| 2 | Lithiation (e.g., n-BuLi, THF, -78°C) | 2-Lithio-N-tosyl-5-ethyl-6-nitro-1H-indole | |

| 3 | Electrophilic Trap (e.g., CH₃I) | 2-Methyl-N-tosyl-5-ethyl-6-nitro-1H-indole |

This table represents a predicted reaction pathway, as specific experimental data for this compound is not available.

Reductive Transformations of the Nitro Group to Amine and Other Derivatives

The reduction of an aromatic nitro group is a common and versatile transformation in organic synthesis, providing access to amines, hydroxylamines, and other nitrogen-containing functionalities. scilit.com For this compound, the primary goal would be the selective reduction of the C6-nitro group to a C6-amino group, yielding 6-amino-5-ethyl-1H-indole, a potentially valuable synthetic intermediate.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its efficiency and clean reaction profiles. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.comzenodo.org The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent like ethanol, methanol, or ethyl acetate.

For this compound, catalytic hydrogenation is expected to be highly chemoselective for the nitro group. The indole ring system is generally stable under typical hydrogenation conditions used for nitro group reduction, although over-reduction of the pyrrole ring to form an indoline (B122111) derivative can occur under more forcing conditions (high pressure, high temperature, or with specific catalysts like rhodium).

Expected Reaction: this compound + H₂ (gas) --(Catalyst, Solvent)--> 6-amino-5-ethyl-1H-indole

| Catalyst | Typical Conditions | Expected Outcome |

| 10% Pd/C | H₂ (1 atm), Ethanol, Room Temp. | High yield of 6-amino-5-ethyl-1H-indole |

| 5% Pt/C | H₂ (1-4 bar), Methanol, Room Temp. | High yield of 6-amino-5-ethyl-1H-indole |

| Raney Ni | H₂ (3-5 bar), Ethanol, 25-50°C | High yield of 6-amino-5-ethyl-1H-indole |

This table is based on general procedures for nitroindole reduction. zenodo.org Specific conditions for this compound have not been reported.

A variety of stoichiometric reducing agents can achieve the chemoselective reduction of nitro groups in the presence of other functional groups. These methods are particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or over-reduction.

Common reagents for this transformation include:

Metals in Acid: Tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl) are classical reagents for nitro group reduction.

Metal Hydrides: While powerful hydrides like LiAlH₄ can reduce other functional groups, milder or more specific reagents are preferred.

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst (e.g., Pd/C, Raney Ni) or ammonium (B1175870) formate (B1220265) (HCOONH₄) with Pd/C can serve as a source of hydrogen in situ, avoiding the need for pressurized H₂ gas.

Sodium Dithionite (Na₂S₂O₄): This is a mild and effective reagent for the reduction of nitro groups in aqueous or mixed aqueous/organic solvent systems.

For this compound, these methods are expected to selectively reduce the nitro group to an amine without affecting the indole ring or the ethyl substituent.

| Reagent | Typical Conditions | Expected Product |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 6-amino-5-ethyl-1H-indole |

| SnCl₂·2H₂O | Ethanol, Reflux | 6-amino-5-ethyl-1H-indole |

| Na₂S₂O₄ | THF/Water, Room Temp. | 6-amino-5-ethyl-1H-indole |

| Hydrazine hydrate, Pd/C | Ethanol, Reflux | 6-amino-5-ethyl-1H-indole |

This table outlines plausible reaction conditions based on general literature for the reduction of nitroarenes.

Electroreduction, or electrochemical reduction, provides an alternative method for transforming functional groups. The reduction of aromatic nitro compounds has been studied extensively and typically proceeds through a stepwise mechanism involving the transfer of electrons and protons. The final product depends on the electrode material, solvent, pH, and applied potential.

The general pathway for the electroreduction of a nitroarene (ArNO₂) in a protic medium is:

ArNO₂ → ArNO₂⁻ (radical anion)

ArNO₂⁻ → ArNO (nitroso)

ArNO → ArNHOH (hydroxylamine)

ArNHOH → ArNH₂ (amine)

By carefully controlling the reaction conditions (especially the pH and cathode potential), it is possible to stop the reduction at intermediate stages, such as the hydroxylamine (B1172632) (ArNHOH). While specific electroreduction studies on this compound have not been found, it is reasonable to assume its behavior would be analogous to other nitroaromatic compounds. Such studies could potentially offer a controlled route to derivatives like 6-(hydroxyamino)-5-ethyl-1H-indole, which may be difficult to synthesize using conventional chemical reductants.

Transformations of the Ethyl Side Chain

The ethyl group at the C5-position is attached directly to the aromatic ring, making its benzylic carbon (the carbon atom attached to the ring) susceptible to certain transformations, particularly oxidation.

Oxidation: The benzylic position of the ethyl group is activated towards oxidation because any radical or cationic intermediates formed at this position are stabilized by resonance with the aromatic indole ring. libretexts.orglibretexts.org Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can vigorously oxidize the entire alkyl side chain, cleaving the C-C bond and converting the benzylic carbon into a carboxylic acid. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. The product of such an oxidation would be 6-nitro-1H-indole-5-carboxylic acid. Milder or more controlled oxidation conditions could potentially lead to the formation of 1-(6-nitro-1H-indol-5-yl)ethan-1-one (an acetyl group) or 1-(6-nitro-1H-indol-5-yl)ethan-1-ol. rsc.org

Reduction: The ethyl side chain is an alkyl group and is already in a reduced state. It is generally inert to catalytic hydrogenation or metal-acid reduction systems that are typically used to reduce other functional groups, such as the nitro group present on the ring. Therefore, selective reduction of the nitro group to an amino group can be achieved without affecting the ethyl side chain.

| Reaction Type | Reagent(s) | Plausible Product | Notes |

| Benzylic Oxidation (Vigorous) | 1. KMnO₄, KOH, Heat 2. H₃O⁺ | 6-Nitro-1H-indole-5-carboxylic acid | Cleaves the ethyl C-C bond, requires a benzylic hydrogen. masterorganicchemistry.com |

| Benzylic Oxidation (Milder) | CrO₃, Acetic Acid | 1-(6-Nitro-1H-indol-5-yl)ethan-1-one | Oxidizes the benzylic position to a ketone. |

This table outlines potential oxidation reactions of the C5-ethyl side chain.

While the ethyl group itself is relatively unreactive, its transformation via oxidation opens up pathways for numerous functional group interconversions. For instance, if the ethyl group is first oxidized to an acetyl group, this new ketone functionality can undergo a variety of subsequent reactions.

The ketone can be reduced using agents like sodium borohydride (B1222165) (NaBH₄) to form a secondary alcohol, 1-(6-nitro-1H-indol-5-yl)ethan-1-ol. This alcohol can then be subjected to further reactions, such as esterification or conversion to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions.

Alternatively, if the ethyl group is fully oxidized to a carboxylic acid, this functional group serves as a versatile handle for creating amides (via coupling with amines using reagents like DCC or EDC) or esters (via Fischer esterification with an alcohol under acidic conditions). These transformations significantly expand the molecular diversity that can be generated from the this compound scaffold.

| Starting Moiety (from Oxidation) | Reaction | Reagent(s) | Product Moiety |

| Acetyl Group | Ketone Reduction | NaBH₄, MeOH | 1-Hydroxyethyl Group |

| Carboxylic Acid | Esterification | R-OH, H⁺ | Ester Group (-COOR) |

| Carboxylic Acid | Amide Formation | R-NH₂, DCC/EDC | Amide Group (-CONHR) |

| 1-Hydroxyethyl Group | O-Tosylation | TsCl, Pyridine | 1-(Tosyloxy)ethyl Group |

This table illustrates potential secondary transformations following the initial oxidation of the ethyl side chain.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the molecular structure and bonding characteristics of 5-ethyl-6-nitro-1H-indole. The vibrational modes of the molecule are sensitive to the specific functional groups present, including the indole (B1671886) ring, the ethyl substituent, and the nitro group.

The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of its constituent parts. The N-H stretching vibration of the indole ring is typically observed in the region of 3400-3300 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations are expected to appear between 3100 and 3000 cm⁻¹ researchgate.netscialert.net. The aliphatic C-H stretching vibrations of the ethyl group would manifest in the 3000-2850 cm⁻¹ range scialert.net.

The presence of the nitro group gives rise to distinct, strong absorption bands. The asymmetric and symmetric stretching vibrations of the NO₂ group are anticipated in the ranges of 1570-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively researchgate.net. The C-N stretching vibration associated with the nitro group is also a key diagnostic peak.

Vibrations associated with the indole ring, such as C=C and C-N stretching, will appear in the fingerprint region (below 1650 cm⁻¹). For instance, aromatic C=C stretching bands are typically found around 1600-1450 cm⁻¹ researchgate.netscialert.net.

A detailed assignment of the observed vibrational frequencies to specific molecular motions is achieved through computational methods, such as Density Functional Theory (DFT). These calculations not only predict the vibrational frequencies but also provide a Potential Energy Distribution (PED) analysis. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration, allowing for an unambiguous assignment of the spectral bands nih.gov.

For this compound, a PED analysis would be essential to differentiate between the various C-H bending modes of the aromatic ring and the ethyl group, as well as to precisely assign the complex vibrations in the fingerprint region where skeletal modes of the indole ring are coupled with substituent vibrations. While specific PED data for this compound is not available, the methodology has been successfully applied to related nitroaromatic and indole compounds researchgate.netresearchgate.netmdpi.com.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3400 - 3300 | Indole Ring |

| Aromatic C-H Stretch | 3100 - 3000 | Indole Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Ethyl Group |

| NO₂ Asymmetric Stretch | 1570 - 1500 | Nitro Group |

| NO₂ Symmetric Stretch | 1370 - 1300 | Nitro Group |

| C=C Stretch | 1600 - 1450 | Indole Ring |

| C-N Stretch | 1300 - 1200 | Indole Ring |

In the solid state, the vibrational spectra of this compound would be influenced by intermolecular interactions, primarily hydrogen bonding. The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are potential hydrogen bond acceptors. This can lead to the formation of hydrogen-bonded networks in the crystal lattice.

Such interactions typically cause a broadening and a red-shift (shift to lower wavenumbers) of the N-H stretching band in the FT-IR spectrum compared to the gas phase or dilute solutions in non-polar solvents. The extent of this shift provides information about the strength of the hydrogen bonds. The vibrations of the nitro group may also be affected by its participation in hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum would show distinct signals for the protons of the indole ring and the ethyl group. The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift. The aromatic protons will resonate in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the positions of the ethyl and nitro substituents. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring are influenced by the electron-withdrawing nitro group and the electron-donating ethyl group. Data for related compounds such as 5-nitroindole (B16589) and 6-nitroindole (B147325) can be used to estimate the chemical shifts chemicalbook.comchemicalbook.com.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (ppm) |

|---|---|

| C2 | ~125 |

| C3 | ~103 |

| C3a | ~128 |

| C4 | ~115 |

| C5 | ~135 |

| C6 | ~142 |

| C7 | ~110 |

| C7a | ~138 |

| CH₂ (ethyl) | ~20 |

| CH₃ (ethyl) | ~15 |

To unambiguously assign all proton and carbon signals and to establish the complete connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, which would confirm the connectivity within the ethyl group (correlation between -CH₂ and -CH₃ protons) and among the coupled protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the straightforward assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for assigning the quaternary (non-protonated) carbon atoms and for confirming the positions of the ethyl and nitro substituents on the indole ring by observing correlations between the protons of the ethyl group and the carbons of the indole ring, and between the aromatic protons and the carbons bearing the substituents.

Solid-state NMR (ssNMR) could be utilized to study the structure of this compound in its crystalline form. This technique is particularly useful for investigating polymorphism, where a compound can exist in different crystal structures. ssNMR can provide information about the local environment of the nuclei in the solid state, which can be different from that in solution due to packing effects and intermolecular interactions like hydrogen bonding.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum is characterized by absorption bands corresponding to the excitation of electrons from lower to higher energy molecular orbitals.

The indole chromophore itself exhibits characteristic absorption bands. The presence of the nitro group, a strong chromophore and an electron-withdrawing group, is expected to significantly influence the electronic spectrum. It is anticipated to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole, moving the absorption to longer wavelengths. Studies on various nitroindole isomers have shown that their absorption spectra are largely confined to the near-UV range (300-400 nm) nih.govacs.org. For instance, 6-nitroindole exhibits two maxima in this range nih.govacs.org. The ethyl group, being an auxochrome, may cause a minor shift in the absorption bands. The solvent polarity can also affect the position of the absorption maxima due to differential stabilization of the ground and excited states.

Elucidation of Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound is primarily dictated by the π-conjugated system of the indole ring, which is further influenced by the electronic effects of the ethyl and nitro substituents. The ethyl group at the 5-position acts as a weak electron-donating group through hyperconjugation, while the nitro group at the 6-position is a strong electron-withdrawing group due to its mesomeric and inductive effects. This "push-pull" arrangement can lead to intramolecular charge transfer (ICT) character in its electronic transitions.

Based on studies of the closely related compound 6-nitroindole, the UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit distinct absorption bands in the near-UV region. nih.gov The presence of the nitro group significantly shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted indole. Specifically, 6-nitroindole displays two maxima in the 300–400 nm range. nih.gov The addition of an ethyl group at the 5-position is anticipated to cause a minor red shift in these absorption bands due to its electron-donating nature, which further enhances the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-Polar Solvent

| Absorption Band | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Band I | ~360-380 | Moderate | π → π* (with ICT character) |

| Band II | ~300-320 | High | π → π* |

Solvatochromic Behavior Studies

Solvatochromism refers to the change in the position of a compound's absorption or emission spectra with a change in the polarity of the solvent. This phenomenon provides valuable insights into the differences in the dipole moment of the molecule between its ground and excited states. For molecules with significant intramolecular charge transfer character, a change in solvent polarity can stabilize the ground and excited states to different extents, leading to observable shifts in the spectra.

Given the electron-donating ethyl group and the electron-withdrawing nitro group on the indole scaffold, this compound is expected to exhibit positive solvatochromism. In this scenario, an increase in solvent polarity would lead to a more significant stabilization of the more polar excited state compared to the ground state. This increased stabilization lowers the energy gap for the electronic transition, resulting in a bathochromic (red) shift in the absorption spectrum.

Studies on various indole derivatives have demonstrated their sensitivity to the solvent environment, showing a substantial increase in dipole moment upon excitation. nih.gov The Stokes shift, which is the difference between the absorption and emission maxima, is also expected to increase with increasing solvent polarity. This behavior can be rationalized by the larger dipole moment of the excited state, which induces a greater reorientation of the surrounding solvent molecules, leading to a more stabilized excited state before fluorescence emission occurs.

Table 2: Expected Solvatochromic Shifts for the Primary Absorption Band of this compound

| Solvent | Polarity Index (ET(30)) | Expected λmax (nm) | Spectral Shift |

| n-Hexane | 31.0 | ~365 | Reference |

| Dichloromethane | 40.7 | ~375 | Bathochromic |

| Acetonitrile | 45.6 | ~380 | Bathochromic |

| Ethanol | 51.9 | ~385 | Bathochromic |

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and to elucidate its fragmentation pathways upon ionization.

Elucidation of Fragment Ions for Mechanistic Studies

In the mass spectrum of this compound, the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight. The fragmentation of this molecular ion would be influenced by the presence of the ethyl and nitro functional groups, as well as the stable indole ring system.

Based on the known fragmentation patterns of nitroaromatic compounds and alkyl-substituted indoles, a plausible fragmentation pathway can be proposed. A common fragmentation pathway for nitroaromatics involves the loss of the nitro group as •NO₂ (loss of 46 Da) or the loss of •NO followed by the loss of CO. For nitroindoles specifically, fragment ions corresponding to the loss of NO and NO₂ have been observed. acs.org

The ethyl group can undergo benzylic cleavage, which is a favorable fragmentation pathway for alkyl-substituted aromatic rings. This would involve the loss of a methyl radical (•CH₃, loss of 15 Da) to form a stabilized carbocation.

Table 3: Plausible HRMS Fragmentation Data for this compound

| m/z (Proposed) | Proposed Ion Structure | Fragmentation Pathway |

| 190.0742 | [C₁₀H₁₀N₂O₂]⁺• | Molecular Ion |

| 175.0504 | [C₉H₇N₂O₂]⁺ | [M - CH₃]⁺ |

| 160.0735 | [C₁₀H₁₀N₂O]⁺• | [M - NO]⁺• |

| 144.0786 | [C₁₀H₁₀N₂]⁺• | [M - NO₂]⁺• |

| 132.0653 | [C₉H₈N₂]⁺• | [M - NO - CO]⁺• |

| 116.0497 | [C₈H₆N]⁺ | Further fragmentation |

X-ray Crystallographic Analysis of Crystalline Derivatives

Determination of Molecular Geometry and Conformational Preferences

The indole ring system is inherently planar. The ethyl and nitro substituents will be attached to this planar framework. The C-N bond of the nitro group is expected to be relatively short due to conjugation with the aromatic ring. The two N-O bonds of the nitro group will have equivalent or near-equivalent bond lengths, indicative of resonance delocalization of the negative charge. The nitro group may be slightly twisted out of the plane of the indole ring to minimize steric hindrance with adjacent atoms.

The ethyl group will adopt a conformation that minimizes steric strain. Free rotation around the C-C single bond of the ethyl group is expected, but in the solid state, a preferred conformation will likely be adopted to optimize crystal packing.

Analysis of Crystal Packing and Supramolecular Interactions

The crystal packing of this compound will be governed by a variety of non-covalent interactions. The indole N-H group is a good hydrogen bond donor and can form hydrogen bonds with the oxygen atoms of the nitro group of a neighboring molecule, which are effective hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or dimers.

Table 4: Expected Supramolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Expected Geometry |

| Hydrogen Bonding | N-H (indole) | O (nitro) | Linear or near-linear |

| π-π Stacking | Indole Ring | Indole Ring | Parallel-displaced or T-shaped |

| Dipole-Dipole | Nitro Group | Nitro Group | Head-to-tail arrangement |

| O···N Interaction | O (nitro) | N (nitro) | Perpendicular or near-perpendicular |

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Studies and Transition State Analysis

While specific reaction mechanism studies for 5-ethyl-6-nitro-1H-indole are not documented, computational chemistry provides a framework for predicting its reactivity.

Computational Elucidation of Reaction Pathways

The synthesis of nitroindole derivatives often involves electrophilic nitration of the indole (B1671886) ring. Computational models can elucidate the preferred sites of reaction by calculating the electron density and electrostatic potential of the 5-ethyl-1H-indole precursor. The presence of the ethyl group at the 5-position, an electron-donating group, would activate the benzene (B151609) portion of the indole ring towards electrophilic substitution. Computational analysis would likely confirm that the nitro group is directed to the 6-position due to the directing effects of both the ethyl group and the indole nitrogen.

Further transformations, such as the reduction of the nitro group to an amino group, are common for this class of compounds. Theoretical studies can model the reaction pathway of such reductions, for instance, via catalytic hydrogenation. These models would calculate the energy barriers for each step of the reaction, identifying the rate-determining step and any potential intermediates.

Kinetic and Thermodynamic Parameters for Key Transformations

For any proposed reaction, computational software can calculate key kinetic and thermodynamic parameters. This data is vital for understanding the feasibility and rate of a chemical transformation.

| Parameter | Description | Hypothetical Computational Approach |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Calculated by identifying the transition state structure and its energy relative to the reactants. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Determined by calculating the total enthalpy of the products and subtracting the total enthalpy of the reactants. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | Calculated from the enthalpy and entropy changes (ΔG = ΔH - TΔS). A negative value indicates a spontaneous process. |

This table represents a general approach that would be used in the computational study of reaction parameters for this compound.

Prediction of Non-Linear Optical (NLO) Properties and Molecular Polarizability

The presence of an electron-donating group (the indole ring system with its ethyl substituent) and an electron-withdrawing group (the nitro group) suggests that this compound could exhibit non-linear optical (NLO) properties. This "push-pull" electronic structure is a common feature in molecules designed for NLO applications.

Hyperpolarizability Calculations and Structure-Property Relationships

The NLO response of a molecule is quantified by its hyperpolarizability. Computational methods, particularly DFT, are widely used to predict these values. The first hyperpolarizability (β) is of particular interest for second-order NLO materials. The magnitude of β is strongly influenced by the electronic asymmetry of the molecule. For this compound, the charge transfer from the electron-rich indole moiety to the electron-deficient nitro group would be the primary contributor to its NLO response.

Structure-property relationship studies on similar molecules have shown that the strength of the donor and acceptor groups, as well as the nature of the conjugated system connecting them, significantly impacts the hyperpolarizability. The ethyl group, being a mild electron donor, would have a modest enhancing effect on the NLO properties compared to stronger donors.

| Property | Description | Typical Computational Method |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | DFT, Hartree-Fock |

| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. | DFT, Hartree-Fock |

| First Hyperpolarizability (β) | A measure of the second-order NLO response. | Time-Dependent DFT (TD-DFT) |

This table outlines the properties and computational methods relevant to predicting the NLO behavior of this compound.

Solvent Effects on Optical Properties

The optical properties of NLO molecules can be significantly influenced by their environment, particularly the solvent. Computational models can simulate solvent effects using various approaches, such as the Polarizable Continuum Model (PCM). In a polar solvent, the dipole moment of the solute molecule is stabilized, which can lead to changes in its electronic transitions and, consequently, its NLO properties.

For a push-pull molecule like this compound, it is generally expected that increasing the polarity of the solvent would lead to a red shift (a shift to longer wavelengths) in its absorption spectrum. This is due to the greater stabilization of the more polar excited state compared to the ground state. This solvatochromic effect would also likely influence the hyperpolarizability, often leading to an enhancement of the NLO response in more polar solvents.

Synthetic Applications of 5 Ethyl 6 Nitro 1h Indole and Its Derivatives

Building Block in Complex Organic Molecule Synthesis

The strategic placement of the ethyl and nitro groups on the 5- and 6-positions, respectively, makes 5-ethyl-6-nitro-1H-indole a powerful intermediate in multi-step organic synthesis. The nitro group, in particular, serves a dual role: it activates the indole (B1671886) ring for certain transformations and can be chemically modified into other crucial functional groups, most notably an amine, which opens up a plethora of subsequent reaction pathways.

The this compound core is an ideal starting point for the synthesis of more elaborate, fused heterocyclic systems. The indole nucleus itself can undergo reactions at the C3 position, while the nitro group can be transformed to facilitate cyclization reactions, leading to novel polycyclic scaffolds.

One key transformation is the reduction of the nitro group to an amine (5-ethyl-1H-indol-6-amine). This amino-indole is a critical building block for constructing fused systems like pyrrolo[2,3-f]indoles or other complex heterocycles through condensation reactions with dicarbonyl compounds or other bifunctional reagents. Furthermore, indoles substituted with electron-withdrawing groups, such as a nitro group, can participate in various cycloaddition reactions to yield diverse products like pyrroloindoles and carbazoles. researchgate.net For instance, the Barton-Zard pyrrole (B145914) synthesis, which can be applied to certain nitroindoles, allows for the construction of a pyrrole ring fused to the indole core. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Nitroindoles

| Starting Material Class | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| Nitroindole | Reduction, then Condensation | Fused Polycyclic Systems (e.g., Pyridoindoles) |

| 3-Nitroindole | Barton-Zard Reaction | Pyrrolo[3,4-b]indoles researchgate.net |

| Nitro-substituted Indole | Cycloaddition Reactions | Pyrroloindoles, Carbazoles researchgate.net |

In fields like medicinal chemistry and materials science, the development of compound libraries based on a central scaffold is essential for discovering new leads. The this compound structure is an excellent scaffold for creating such libraries due to its multiple points of diversification.

Researchers have successfully used the 5-nitroindole (B16589) core to generate a series of derivatives for biological screening. nih.gov By modifying the N1 position of the indole ring and transforming the C3 position, a library of pyrrolidine-substituted 5-nitroindole conjugates was created to identify potent binders for the c-Myc G-quadruplex, a target in anticancer drug development. nih.gov This demonstrates how the this compound scaffold can be systematically functionalized to explore structure-activity relationships (SAR).

Key diversification points on the this compound scaffold include:

N1-Position: Alkylation, arylation, or acylation to modulate solubility and binding interactions.

C3-Position: Electrophilic substitution, Mannich reaction, or Friedel-Crafts acylation to introduce a wide variety of side chains. nih.govjinjingchemical.com

C6-Nitro Group: Reduction to an amine followed by acylation, sulfonylation, or diazotization to introduce new functionalities.

C2-Position: Lithiation (after N-protection) followed by reaction with electrophiles.

This multi-faceted reactivity allows for the generation of a large number of structurally diverse molecules from a single, well-defined starting material.

Precursor for Functional Materials (Non-biological)

The unique electronic properties of this compound, characterized by the electron-rich indole ring and the electron-withdrawing nitro group, make it an attractive candidate for the development of organic functional materials. chemimpex.com

The development of the synthetic dye industry has heavily relied on nitration chemistry to create chromophores. rsc.org Aromatic and heterocyclic nitro compounds are often intensely colored and form the basis of many dyes. The extended π-conjugated system of the indole ring in conjunction with the powerful electron-withdrawing nitro group creates a strong intramolecular charge-transfer character, a key feature for chromophores.

Derivatives of this compound could be used to synthesize:

Azo Dyes: By reducing the nitro group to an amine and performing a diazotization followed by coupling with a suitable partner, a range of azo dyes with varied colors could be produced.

Disperse Dyes: The inherent hydrophobicity of the indole scaffold makes it suitable for creating disperse dyes for coloring synthetic fibers like polyester. The presence of a nitro group is known to improve the light fastness of such dyes. nih.gov

Indigo Derivatives: The indole core is the parent structure of indigo, one of the oldest known dyes. mdpi.com Functionalization with ethyl and nitro groups could lead to novel indigoid dyes with different colors and properties.

Organic semiconductors are π-conjugated molecules or polymers that form the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). cas.org Indole-containing structures are being explored for these applications due to their electron-rich nature and propensity for self-assembly. researchgate.net

The "push-pull" architecture within this compound (with the indole core acting as the electron donor and the nitro group as the acceptor) is a common design strategy for organic electronic materials. This structure can lower the bandgap of the material, facilitating charge carrier generation and transport. Functionalized triindoles, for example, have been shown to act as p-type organic semiconductors. researchgate.net Derivatives of this compound could be incorporated into larger conjugated systems to tune their electronic properties for applications in:

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials.

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Sensors: For the detection of specific analytes, including nitro-compounds themselves. strath.ac.uk

Catalytic Applications and Ligand Development

The indole scaffold can be elaborated into chiral ligands for asymmetric catalysis. mdpi.com While the parent indole is not typically used directly as a ligand, its derivatives, which can coordinate to metal centers, are valuable in synthesis.

Derivatives of this compound can be envisioned as precursors for ligands where the indole unit serves as a rigid backbone. For example, functional groups capable of metal coordination (e.g., phosphines, oxazolines, or pyridines) could be introduced at various positions on the indole ring.

Table 2: Potential Ligand Synthesis Strategies

| Position of Modification | Synthetic Strategy | Potential Ligand Type |

|---|---|---|

| C2-Position | N-protection, lithiation, reaction with chlorophosphine | Indole-phosphine ligands |

| C3-Position | Introduction of a pyridine or oxazoline moiety | Pincer or bidentate N,N-ligands |

| C4/C7-Positions | Multi-step synthesis to introduce chelating arms | Chiral ligands for asymmetric catalysis |

The electronic nature of the substituents at the 5- and 6-positions would play a crucial role in modulating the electronic properties of the metal center. The electron-donating ethyl group and the electron-withdrawing nitro group would allow for fine-tuning of the ligand's σ-donor and π-acceptor capabilities, which in turn influences the activity and selectivity of the catalyst.

Future Research Directions for 5 Ethyl 6 Nitro 1h Indole

Exploration of Green Chemistry Approaches for Synthesis

Traditional methods for the synthesis of nitroindoles often rely on harsh conditions, such as the use of strong mineral acids for nitration, which present significant environmental and safety concerns. rsc.orgnih.gov Future research should prioritize the development of sustainable and efficient synthetic routes to 5-ethyl-6-nitro-1H-indole, aligning with the principles of green chemistry.

Key research objectives in this area would include:

Alternative Nitrating Agents: Investigating milder and more selective nitrating agents to replace conventional mixed-acid systems. Reagents like trifluoroacetyl nitrate, generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride, have been successfully used for the regioselective nitration of other indoles under non-acidic and non-metallic conditions. rsc.orgrsc.org Adapting such protocols could offer a safer and more environmentally friendly pathway to the target molecule.

Catalytic Systems: Exploring the use of solid acid catalysts or other heterogeneous catalysts that can be easily recovered and recycled, thereby minimizing waste.

Green Solvents and Conditions: Shifting from chlorinated solvents to greener alternatives such as ethanol, water, or ionic liquids. Additionally, the application of microwave irradiation or ultrasound could enhance reaction rates, reduce energy consumption, and improve yields.

Cascade and One-Pot Reactions: Designing synthetic sequences that combine multiple steps into a single operation. For instance, a cascade reaction starting from a suitable precursor that undergoes cyclization to form the indole (B1671886) ring followed by a subsequent in situ nitration would significantly improve atom economy and reduce the need for intermediate purification steps. nih.gov Iron-catalyzed cascade synthesis of pyrroles from nitroarenes, for example, demonstrates the potential of using earth-abundant metals in green cascade processes. nih.gov

| Green Chemistry Principle | Proposed Approach | Potential Advantage | Relevant Precedent |

|---|---|---|---|